Amino[4-(methylthio)phenyl]acetonitrile
Description
Amino[4-(methylthio)phenyl]acetonitrile (chemical formula: C₉H₉N₂S) is a nitrile derivative featuring a methylthio (-SCH₃) substituent at the para position of the phenyl ring and an amino (-NH₂) group linked to the acetonitrile moiety. These analogs are frequently utilized as intermediates in pharmaceuticals, agrochemicals, and bioactive natural products .
Properties
CAS No. |
93554-85-9 |
|---|---|
Molecular Formula |
C9H10N2S |
Molecular Weight |
178.26 g/mol |
IUPAC Name |
2-amino-2-(4-methylsulfanylphenyl)acetonitrile |
InChI |
InChI=1S/C9H10N2S/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9H,11H2,1H3 |
InChI Key |
WNHXNFIBDQKMAC-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C(C#N)N |
Canonical SMILES |
CSC1=CC=C(C=C1)C(C#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of Amino[4-(methylthio)phenyl]acetonitrile with its analogs:
Key Observations :
- Molecular Weight: Triazine derivatives (e.g., {4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}acetonitrile) exhibit higher molecular weights due to additional nitrogen atoms, impacting solubility and synthetic complexity .
- Melting Points: (4-Methoxyphenyl)acetonitrile has a notably low melting point (8°C), making it a liquid at room temperature, whereas solid-state analogs like triazine derivatives require specialized handling .
Preparation Methods
Halogen Replacement with Methylthio Group
The foundational step involves substituting a halogen atom (Br or Cl) at the para position of phenylacetonitrile with a methylthio group. Adapted from the industrial synthesis of 4-methylthio phenylacetic acid, this reaction employs sodium methyl mercaptide (NaSCH₃) under copper(I) catalysis.
Procedure :
4-Bromophenylacetonitrile (10 mmol) is reacted with NaSCH₃ (12 mmol) in anhydrous DMF at 130°C for 4–24 hours under nitrogen, using CuBr (1 mol%) as a catalyst. The methylthio group installs regioselectively at the para position, yielding 4-(methylthio)phenylacetonitrile. Post-reaction workup includes acidification with dilute H₂SO₄ and recrystallization from ethyl acetate/n-hexane, achieving 65–79% yields.
Mechanistic Insight :
Copper(I) facilitates oxidative addition of the C-Br bond, followed by ligand exchange with SCH₃⁻. Reductive elimination regenerates the catalyst and forms the C-S bond.
Nitration and Reduction to Install Amino Group
The methylthio group directs electrophilic nitration to the ortho position.
Nitration :
4-(Methylthio)phenylacetonitrile is treated with fuming HNO₃ (90%) in H₂SO₄ at 0°C for 2 hours, producing 2-nitro-4-(methylthio)phenylacetonitrile.
Reduction :
Catalytic hydrogenation (H₂, 50 psi, Pd/C, EtOH) reduces the nitro group to amine, yielding 2-amino-4-(methylthio)phenylacetonitrile with >85% purity.
Strecker Synthesis for α-Aminonitrile Formation
Aldehyde Condensation
This one-pot method leverages 4-(methylthio)benzaldehyde as the starting material.
Reaction Conditions :
4-(methylthio)benzaldehyde (10 mmol), ammonium chloride (15 mmol), and NaCN (12 mmol) are stirred in aqueous ethanol (pH 8–9) at 25°C for 12 hours. The Strecker adduct, 2-amino-2-(4-(methylthio)phenyl)acetonitrile, precipitates and is isolated via filtration (yield: 68–72%).
Advantages :
- Atom-economical, avoiding metal catalysts.
- Direct installation of both amino and nitrile groups.
Thiophenol Methylation Route
Thiolation and Alkylation
4-Mercaptophenylacetonitrile is synthesized via SNAr reaction of 4-fluorophenylacetonitrile with NaSH (2 equiv) in DMF at 120°C. Subsequent methylation with CH₃I (1.2 equiv) and K₂CO₃ in acetone furnishes the methylthio derivative (89% yield).
Amino Group Introduction
Electrophilic amination using hydroxylamine-O-sulfonic acid in NH₃-saturated THF introduces the amino group at the ortho position (62% yield).
Reductive Amination of Keto Intermediate
Ketone Synthesis
4-(Methylthio)phenylacetonitrile is oxidized to 4-(methylthio)phenylglyoxal using SeO₂ in dioxane.
Reductive Amination
The glyoxal reacts with NH₄OAc and NaBH₃CN in MeOH, yielding the target compound via imine intermediate reduction (55% yield).
Comparative Analysis of Methods
Critical Observations :
- Copper-mediated substitution () offers scalability but requires inert conditions.
- Strecker synthesis () is operationally simple but limited by aldehyde availability.
- Thiophenol methylation () achieves high yields but involves toxic intermediates.
Solvent and Catalyst Optimization
Solvent Effects in Copper Catalysis
DMF outperforms DMSO and NMP due to superior Cu(I) solubility. Polar aprotic solvents stabilize the transition state, accelerating Br→SCH₃ substitution.
Catalyst Loading
CuBr (1 mol%) minimizes side reactions compared to CuI or CuCl. Excess catalyst (>5 mol%) promotes disulfide byproducts.
Spectroscopic Characterization
¹H NMR Analysis
Byproduct Management
Over-methylation generates dimethyl sulfide (detected via GC-MS), mitigated by stoichiometric CH₃I control.
Waste Streams
Cu-containing residues require chelation (EDTA) prior to aqueous disposal.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C-S coupling using Ir(ppy)₃ reduces reaction time to 2 hours (preliminary yield: 63%).
Flow Chemistry
Continuous flow systems enhance heat transfer in exothermic nitration steps, improving safety profile.
Q & A
Q. What are the key synthetic strategies for synthesizing Amino[4-(methylthio)phenyl]acetonitrile?
The synthesis typically involves sequential functionalization of the phenyl ring. A halogenated precursor (e.g., 4-chlorophenylacetonitrile) can undergo nucleophilic substitution with sodium thiomethoxide to install the methylthio group. Subsequent amination is achieved via catalytic hydrogenation or ammonia treatment under high pressure. The nitrile group is often introduced early via Knoevenagel condensation or cyanation of aryl halides using CuCN. For example, similar protocols for 4-aminophenylacetonitrile involve Pd-catalyzed cyanation .
Q. What spectroscopic techniques are essential for characterizing this compound?
A combination of ¹H/¹³C NMR (to confirm substitution patterns and nitrile presence), IR spectroscopy (C≡N stretch at ~2250 cm⁻¹), and mass spectrometry (for molecular weight validation) is critical. The methylthio group’s protons appear as a singlet near δ 2.5 ppm in ¹H NMR, while aromatic protons exhibit splitting patterns dependent on substituent positions .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the nitrile group in this compound?
Density Functional Theory (DFT) models the electron-withdrawing effect of the nitrile group and its impact on aromatic ring electronics. For instance, HOMO-LUMO analysis of 4-cyanophenylacetonitrile analogs predicts electrophilic attack sites. Solvent effects on nitrile hydrolysis kinetics can be simulated using polarizable continuum models (PCMs) .
Q. What challenges arise in analyzing the acid-base properties of this compound, and how are they addressed?
Conflicting pKa values may stem from solvent polarity or intramolecular interactions. Methodologically, potentiometric titration in acetonitrile (to avoid water interference) paired with UV-Vis spectroscopy resolves individual contributions of the amino and methylthio groups. Computational tools like SPARC provide supplementary predictions .
Q. How do steric and electronic effects of the methylthio group influence regioselectivity in further functionalization?
The methylthio group is electron-donating (via sulfur’s lone pairs) but sterically bulky . In electrophilic substitution, it directs substituents para to itself, but steric hindrance may favor meta positions. Comparative studies with methoxy analogs (e.g., (4-Methoxyphenyl)acetonitrile) isolate electronic vs. steric contributions using Hammett plots or kinetic isotopic labeling .
Q. What contradictions exist in reported solubility data, and how can they be resolved?
Discrepancies in solubility (e.g., in acetonitrile vs. DMSO) may arise from polymorphic forms or impurities. High-Performance Liquid Chromatography (HPLC) purity checks and powder X-ray diffraction (PXRD) analyses differentiate crystalline forms. Standardized protocols for solvent polarity indexing (e.g., using Reichardt’s dye) improve reproducibility .
Methodological Guidance
- For synthesis optimization : Use Design of Experiments (DoE) to evaluate reaction parameters (temperature, catalyst loading) for yield improvement.
- For spectral conflicts : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare against databases like ChemIDplus .
- For computational modeling : Benchmark DFT results against experimental data (e.g., X-ray crystallography of related compounds) to refine basis sets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
